3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex organic compound with a unique structure that combines elements of pyrimidine, benzothiazole, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzothiazole with an appropriate aldehyde and malononitrile in the presence of a catalyst such as magnesium oxide or 12-tungstophosphoric acid . This approach is advantageous due to its high yield and the use of readily available catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2(1H)-one: This compound shares some structural similarities and has been studied for its pharmacological properties.
4-Hydroxyquinolin-2(1H)-ones: These compounds have diverse pharmacological properties and are used in various medicinal applications.
Uniqueness
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one is unique due to its combination of pyrimidine, benzothiazole, and dimethylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPHCWLVSTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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